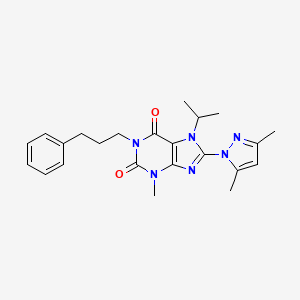

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a complex substitution pattern:

- Position 8: A 3,5-dimethylpyrazole moiety.

- Position 7: An isopropyl group.

- Position 1: A 3-phenylpropyl chain.

- Position 3: A methyl substituent.

The presence of a lipophilic 3-phenylpropyl group may enhance membrane permeability, while the pyrazole and purine-dione core could contribute to hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(3-phenylpropyl)-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-15(2)28-19-20(24-22(28)29-17(4)14-16(3)25-29)26(5)23(31)27(21(19)30)13-9-12-18-10-7-6-8-11-18/h6-8,10-11,14-15H,9,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCIDHDIQKVSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family, characterized by a unique structural arrangement that includes a pyrazole moiety. This article aims to explore its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 406.49 g/mol. The structure features a purine core substituted with various functional groups, which enhances its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.49 g/mol |

| Key Functional Groups | Pyrazole, Isopropyl, Phenyl |

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. The unique structural features of this compound may enhance its activity compared to related compounds.

The mechanism of action involves interaction with various molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, leading to modulation of target activity through:

- Competitive Inhibition : Competing with natural substrates for enzyme active sites.

- Allosteric Regulation : Binding at sites other than the active site to alter enzyme function.

- Covalent Modification : Forming stable bonds with target molecules.

Synthesis

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of the Purine Core : Achieved through cyclization reactions involving guanine derivatives.

- Introduction of the Pyrazole Ring : Reaction of a suitable pyrazole precursor with the purine core.

- Attachment of Isopropyl and Phenyl Groups : Alkylation reactions using alkyl halides in the presence of bases.

Synthetic Route Overview

| Step | Description |

|---|---|

| Purine Core Formation | Cyclization using guanine derivatives |

| Pyrazole Ring Introduction | Nucleophilic substitution with pyrazole precursors |

| Alkylation | Using alkyl halides for isopropyl and phenyl groups |

Anticancer Activity

A study explored the anticancer properties of structurally similar compounds and found that they inhibited cancer cell proliferation through apoptosis induction. The compound's ability to interact with DNA and inhibit key enzymes involved in cell cycle regulation was highlighted.

Anti-inflammatory Effects

Another investigation demonstrated the anti-inflammatory potential of similar pyrazole-containing compounds by reducing pro-inflammatory cytokine production in vitro. This suggests that This compound may also exhibit similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and three analogs:

Key Observations:

Substituent Effects on Lipophilicity: The 3-phenylpropyl group (target compound, Analog 2) increases lipophilicity compared to smaller alkyl chains (e.g., isobutyl in Analog 3) or unsaturated groups (2-methylallyl in Analog 1). This may enhance blood-brain barrier penetration or protein binding . Diethyl pyrazole (Analog 2) vs.

Polar Functional Groups :

- The 2-methoxyethyl substituent in Analog 3 introduces an ether oxygen, improving aqueous solubility compared to purely alkyl-substituted analogs .

Molecular Weight Trends :

- The target compound’s estimated molecular weight (~420–440 g/mol) exceeds that of Analog 1 (314.34 g/mol) due to the larger 3-phenylpropyl and isopropyl groups. Higher molecular weight may impact pharmacokinetic properties, such as oral bioavailability.

Research Findings and Limitations

- The 2-methylallyl group might introduce reactivity issues, whereas the 3-phenylpropyl chain in the target compound could require multi-step functionalization .

- Data Gaps: Critical parameters like melting point, solubility, and biological activity are unavailable for most compounds, limiting mechanistic insights.

- Structural Insights: The purine-dione core is conserved across all analogs, indicating its role as a scaffold for hydrogen-bond donor/acceptor interactions. Substitutions at position 7 (e.g., isopropyl vs. methoxyethyl) likely modulate steric effects in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.